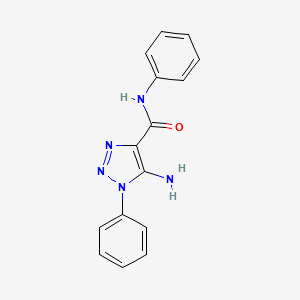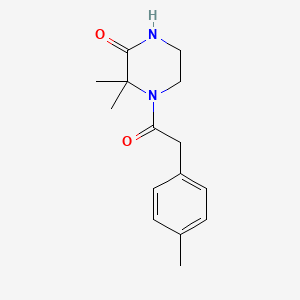
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) is a compound that is related to a class of organotin carboxylates, which have been studied for their structural chemistry. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related organotin carboxylates and dicyclohexylamine derivatives, which can provide insights into the properties and behaviors of similar compounds .
Synthesis Analysis
The synthesis of related organotin carboxylates involves the reaction of dicyclohexylamine with various carboxylic acids and organotin oxides. For example, dicyclohexylammonium 2,6-pyridinedicarboxylatotributylstannate is prepared from dicyclohexylamine, 2,6-pyridinedicarboxylic acid, and bis(tributyltin)oxide or triphenyltin hydroxide . Similarly, dicyclohexylammonium tri-n-butyltin 2-sulfobenzoate is synthesized by reacting bis(tri-n-butyltin)oxide or triphenyltin hydroxide with 2-sulfobenzoic acid and dicyclohexylamine in ethanol . These methods suggest that the synthesis of dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) would likely follow a similar pathway, involving the reaction of dicyclohexylamine with the appropriate carboxylic acid derivative and an organotin oxide.
Molecular Structure Analysis
The molecular structure of organotin carboxylates is characterized by coordination of the carboxylate moiety to a tin atom. In the case of dicyclohexylammonium 2,6-pyridinedicarboxylatotributylstannate, the tin atoms are five-coordinate and exist in trigonal bipyramidal geometries with oxygen atoms in axial positions . The crystal structure of dicyclohexylammonium tri-n-butyltin 2-sulfobenzoate reveals that the anions form helical polymeric chains with trans-R3SnO2 trigonal bipyramidal Sn geometries . These findings suggest that the molecular structure of dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) would also feature similar coordination patterns and geometries.
Chemical Reactions Analysis
The chemical reactions involving organotin carboxylates typically include the formation of coordination bonds between the tin atom and oxygen atoms of the carboxylate group. The papers do not provide specific reactions for the compound , but they do describe the coordination chemistry of related compounds, which can be used to infer possible reactions. For example, the formation of polymeric structures through coordination of carboxylate ligands to neighboring organotin centers is a common reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin carboxylates can be inferred from spectroscopic and theoretical studies. For instance, the IR and NMR spectra of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate have been characterized, and theoretical calculations have been used to predict geometrical structures, vibrational frequencies, and chemical shift values . These studies provide a basis for understanding the properties of similar compounds, such as dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate), which would likely exhibit similar spectroscopic features and thermodynamic parameters.
Aplicaciones Científicas De Investigación
Catalytic Applications
A study by Sankaralingam & Palaniandavar (2014) explored non-heme (μ-oxo)bis(μ-benzoato)-bridged diiron(III) complexes as catalysts for hydroxylation of alkanes. This research signifies the potential of complex chemical compounds, possibly including Dicyclohexylamine Hemi(4-(2-Carboxylato-1-(2,4-Diaminopteridin-6-Yl)Pent-4-Yn-2-Yl)Benzoate), in applications involving selective oxidation processes.
Biological Activity Evaluation
Studies like the one by Jebur, Abdullah, & Saleh (2018) and De Paoli et al. (2013) focus on the synthesis and characterization of novel compounds, their biological activities, and potential applications in medicine. This highlights the importance of detailed chemical analysis in developing new pharmaceutical agents.
Spectroscopy and Structural Analysis
The research by Means, Olsen, & Schoffers (2003) and Dutta et al. (2007) demonstrates the use of spectroscopy and structural analysis techniques in studying complex chemical structures. This is relevant for understanding the properties and potential applications of Dicyclohexylamine Hemi(4-(2-Carboxylato-1-(2,4-Diaminopteridin-6-Yl)Pent-4-Yn-2-Yl)Benzoate).
Chromatography and Mass Spectrometry
The study by Yamada et al. (1999) highlights the application of chromatographic and mass spectrometric techniques in the synthesis and characterization of chemical compounds. Such methods could be essential for analyzing and understanding the properties of Dicyclohexylamine Hemi(4-(2-Carboxylato-1-(2,4-Diaminopteridin-6-Yl)Pent-4-Yn-2-Yl)Benzoate).
Chemical Synthesis and Drug Development
Research by Masaud et al. (2022) and Muraoka, Yamamoto, & Takeshima (1975) reflects the significance of advanced chemical synthesis methods in the development of new pharmaceuticals and therapeutics, a field where Dicyclohexylamine Hemi(4-(2-Carboxylato-1-(2,4-Diaminopteridin-6-Yl)Pent-4-Yn-2-Yl)Benzoate) could find application.
Molecular Interaction and Genotoxicity Studies
The interaction of complex compounds with other chemical entities, as explored in studies like Kornev et al. (2015) and Stanimirović et al. (2006), is crucial for understanding the pharmacodynamics and potential genotoxic effects of chemicals like Dicyclohexylamine Hemi(4-(2-Carboxylato-1-(2,4-Diaminopteridin-6-Yl)Pent-4-Yn-2-Yl)Benzoate).
Safety and Hazards
Based on the available information, this compound may pose certain hazards. Precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4.2C12H23N/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);2*11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFSPDVYMWKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

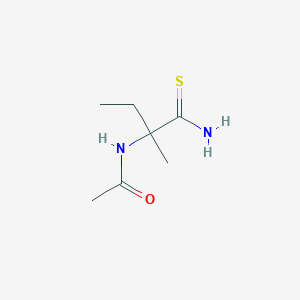

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
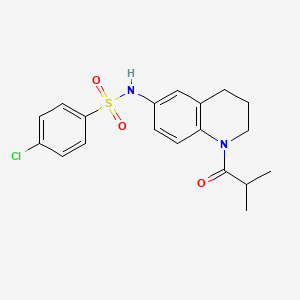
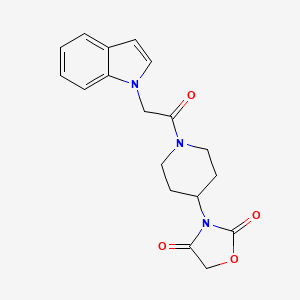

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)

